

# An In-depth Technical Guide to Demethoxyencecalin and Related Benzofurans

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## Compound of Interest

Compound Name: Demethoxyencecalin

Cat. No.: B101448

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## Introduction

**Demethoxyencecalin**, a member of the chromene class of benzopyrans, is a naturally occurring phytochemical found in various plant species, including those of the *Encelia* genus and *Helianthus annuus* (sunflower).[1] While often discussed in the context of benzofurans due to structural similarities and co-occurrence in plant extracts, it is important to distinguish **demethoxyencecalin** as a chromene. This guide provides a comprehensive technical review of **demethoxyencecalin** and its related encecalin derivatives, focusing on their chemical properties, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

## Chemical Properties

**Demethoxyencecalin** is structurally characterized by a 2,2-dimethyl-2H-1-benzopyran-6-yl)ethanone moiety. Its chemical formula is  $C_{13}H_{14}O_2$ . Related compounds, such as encecalin, feature a methoxy group at the C-7 position. The chromene core is a key determinant of the biological activities observed for these molecules.

## Biological Activities and Quantitative Data

**Demethoxyencecalin** and its analogs have demonstrated a range of biological effects, primarily centered on antifungal, phototoxic, and insecticidal activities. The following tables summarize the available quantitative data for these activities.

Compound	Activity	Assay	Target Organism	IC50 / LD50 / MIC	Reference
Encecalin	Insecticidal	Topical application and ingestion	Oncopeltus fasciatus (milkweed bug)	Not specified	<a href="#">[2]</a>
Encecalin	Phototoxicity	Not specified	Bacteria and yeasts	Not specified	<a href="#">[2]</a>
Demethoxyencecalin	Antifungal	Not specified	Not specified	Not specified	<a href="#">[1]</a>

Note: Specific quantitative data for **demethoxyencecalin** is limited in the currently available literature. The data for related compounds is presented to provide context for potential activity.

## Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. The following sections outline typical protocols for the isolation, synthesis, and biological evaluation of **demethoxyencecalin** and related compounds.

### Isolation of Demethoxyencecalin from Plant Material

A general procedure for the isolation of chromenes from plant sources such as *Encelia* or *Helianthus* species is as follows:

- **Extraction:** Dried and powdered plant material (e.g., leaves, stems) is subjected to extraction with a non-polar solvent such as hexane or dichloromethane.
- **Chromatography:** The crude extract is then fractionated using column chromatography over silica gel. A gradient elution system, for example, a hexane-ethyl acetate gradient, is employed to separate compounds based on polarity.

- **Purification:** Fractions containing the desired chromenes are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compounds.
- **Structure Elucidation:** The structure of the isolated compounds is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

## Synthesis of Benzofuran and Chromene Derivatives

While a specific synthesis protocol for **demethoxyencecalin** was not found in the reviewed literature, general methods for the synthesis of the benzofuran and chromene scaffolds are well-established. One common approach involves the Perkin reaction for benzofuran synthesis and various cyclization reactions for the chromene core.

## Antifungal Activity Assay

The antifungal activity of **demethoxyencecalin** can be evaluated using the following protocol:

- **Fungal Strains:** A panel of clinically relevant fungal strains (e.g., *Candida albicans*, *Aspergillus fumigatus*) are cultured on appropriate agar plates.
- **Broth Microdilution Assay:** The minimum inhibitory concentration (MIC) is determined using a broth microdilution method. A serial dilution of the test compound is prepared in a 96-well microtiter plate containing fungal inoculum in a suitable broth medium.
- **Incubation:** The plates are incubated at an appropriate temperature for 24-48 hours.
- **MIC Determination:** The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.

## Phototoxicity Assay

The phototoxic potential of these compounds can be assessed as follows:

- **Test Organisms:** Bacterial (e.g., *Escherichia coli*, *Bacillus subtilis*) or yeast (*Saccharomyces cerevisiae*) cultures are prepared.

- **Compound Application:** The test compound is added to the culture medium in a series of concentrations.
- **UV-A Irradiation:** One set of cultures is exposed to a controlled dose of UV-A radiation, while a parallel set is kept in the dark as a control.
- **Viability Assessment:** After incubation, cell viability is determined by plating serial dilutions and counting colony-forming units (CFUs) or by measuring optical density. Phototoxicity is indicated by a significant reduction in viability in the irradiated samples compared to the dark controls.

## Insecticidal Activity Assay

The insecticidal properties can be evaluated using the following method:

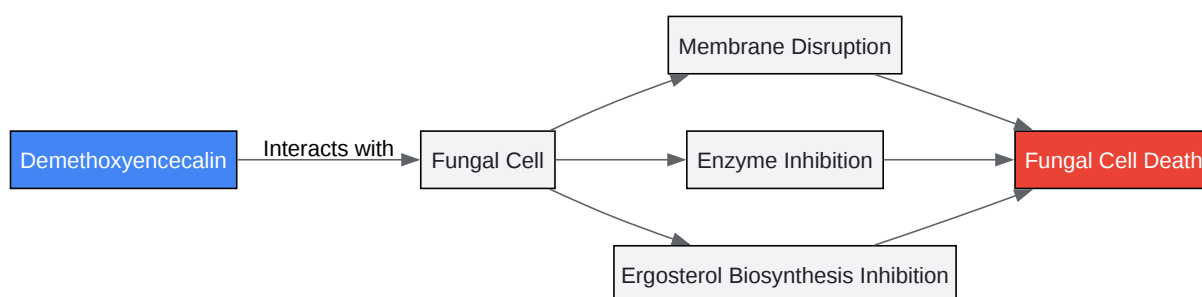
- **Test Insects:** A suitable insect model, such as the milkweed bug (*Oncopeltus fasciatus*) or stored-product pests (*Sitophilus zeamais*), is used.[\[3\]](#)
- **Application Methods:** The compound can be administered through various routes, including topical application to the insect's cuticle, incorporation into the diet (ingestion), or as a fumigant.[\[4\]](#)[\[5\]](#)
- **Dose-Response Assessment:** A range of concentrations of the test compound is applied to different groups of insects.
- **Mortality and Morbidity Assessment:** The number of dead or moribund insects is recorded at specific time intervals (e.g., 24, 48, 72 hours).
- **LD50/LC50 Calculation:** The lethal dose (LD50) or lethal concentration (LC50) that causes 50% mortality is calculated from the dose-response data.[\[5\]](#)

## Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways through which **demethoxyencecalin** and related chromenes exert their biological effects are not yet fully elucidated. However, based on the known activities of similar natural products, some putative mechanisms can be proposed.

## Antifungal Mechanism

The antifungal action of phenolic compounds often involves the disruption of fungal cell membrane integrity, inhibition of essential enzymes, or interference with ergosterol biosynthesis.

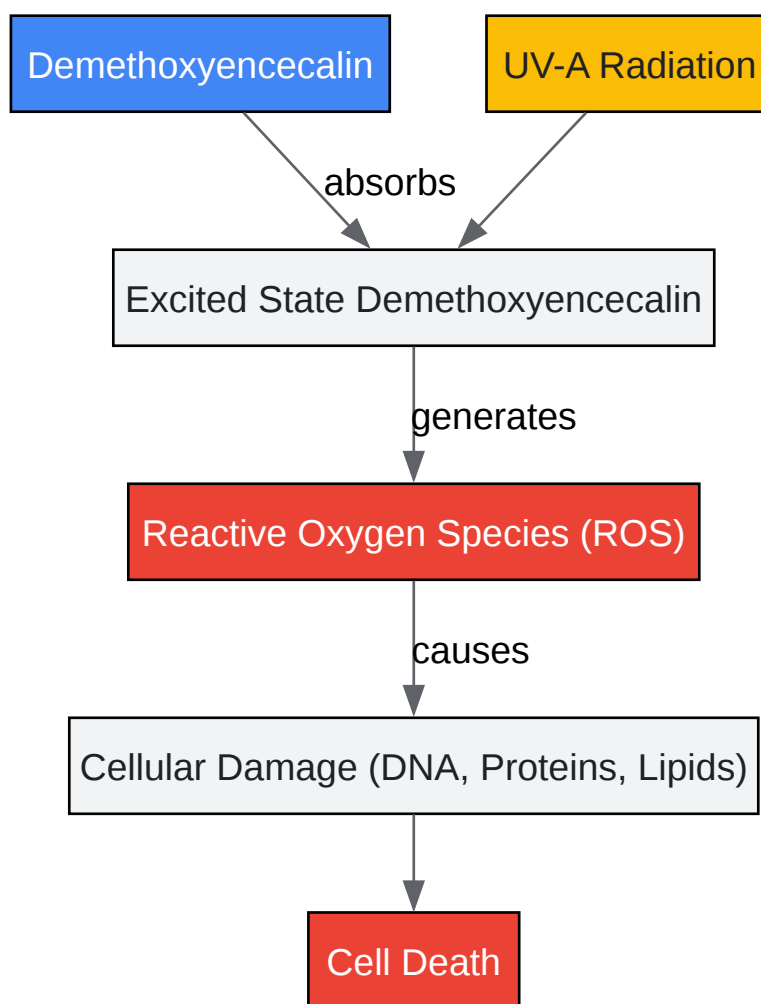


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Caption: Putative antifungal mechanism of **demethoxyencecalin**.

## Phototoxicity Mechanism

Phototoxicity is a light-dependent process. Upon absorption of UV-A radiation, the chromene molecule can become excited to a higher energy state. This excited molecule can then generate reactive oxygen species (ROS), such as singlet oxygen and free radicals, which can damage cellular components like DNA, proteins, and lipids, leading to cell death.

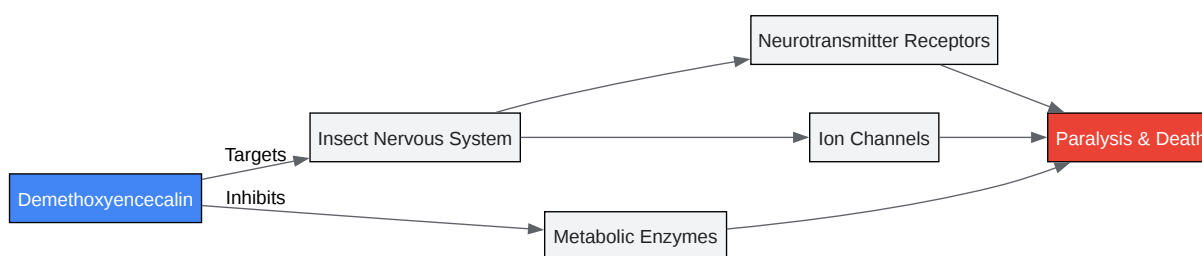


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Caption: Proposed mechanism of phototoxicity for **demethoxyencecalin**.

## Insecticidal Mechanism

The insecticidal activity of many plant secondary metabolites is often attributed to their neurotoxic effects, targeting neurotransmitter receptors or ion channels in the insect's nervous system. Additionally, some compounds can act as enzyme inhibitors, disrupting vital metabolic processes.



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Caption: Potential insecticidal mechanisms of **demethoxyencecalin**.

## Conclusion and Future Directions

**Demethoxyencecalin** and related encecalin derivatives represent a promising class of natural products with documented antifungal, phototoxic, and insecticidal properties. While the existing body of research provides a solid foundation, further investigation is warranted to fully elucidate their therapeutic and practical potential. Future research should focus on:

- Quantitative Structure-Activity Relationship (QSAR) studies: To understand how structural modifications impact biological activity and to design more potent analogs.
- Mechanism of Action Studies: To identify the specific molecular targets and signaling pathways involved in their biological effects.
- In vivo Efficacy and Safety Profiling: To evaluate their potential for development as pharmaceutical or agrochemical agents.
- Synergistic Studies: To explore the potential for combination therapies with existing drugs to enhance efficacy and overcome resistance.

This technical guide serves as a starting point for researchers interested in exploring the rich chemistry and biology of **demethoxyencecalin** and its related compounds. The continued

investigation of these natural products holds promise for the discovery of novel therapeutic and crop protection agents.

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